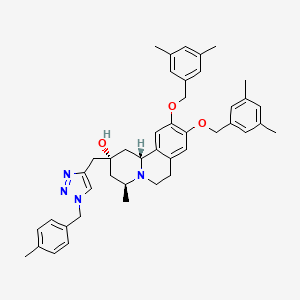

Gdi2-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H50N4O3 |

|---|---|

Molecular Weight |

670.9 g/mol |

IUPAC Name |

(2S,4S,11bR)-9,10-bis[(3,5-dimethylphenyl)methoxy]-4-methyl-2-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methyl]-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol |

InChI |

InChI=1S/C43H50N4O3/c1-28-7-9-34(10-8-28)24-46-25-38(44-45-46)22-43(48)21-33(6)47-12-11-37-19-41(49-26-35-15-29(2)13-30(3)16-35)42(20-39(37)40(47)23-43)50-27-36-17-31(4)14-32(5)18-36/h7-10,13-20,25,33,40,48H,11-12,21-24,26-27H2,1-6H3/t33-,40+,43+/m0/s1 |

InChI Key |

VMDYAOMWCBZIDZ-SDSZBHTQSA-N |

Isomeric SMILES |

C[C@H]1C[C@](C[C@H]2N1CCC3=CC(=C(C=C23)OCC4=CC(=CC(=C4)C)C)OCC5=CC(=CC(=C5)C)C)(CC6=CN(N=N6)CC7=CC=C(C=C7)C)O |

Canonical SMILES |

CC1CC(CC2N1CCC3=CC(=C(C=C23)OCC4=CC(=CC(=C4)C)C)OCC5=CC(=CC(=C5)C)C)(CC6=CN(N=N6)CC7=CC=C(C=C7)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Function of GDI2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanine nucleotide dissociation inhibitor 2 (GDI2) is a crucial regulator of intracellular vesicular transport through its interaction with Rab GTPases. Its dysregulation is implicated in various pathologies, particularly cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the function of GDI2 and the consequences of its inhibition, with a focus on the recently identified potent inhibitor, BQZ-485. We will delve into the molecular mechanisms, summarize key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways. For the purpose of this guide, we will use the placeholder "Gdi2-IN-1" to refer to a generic, potent GDI2 inhibitor, with the understanding that the experimental data presented is largely based on studies of BQZ-485.

Introduction to GDI2 and its Role in the Rab GTPase Cycle

Guanine nucleotide dissociation inhibitors (GDIs) are a family of proteins that play a pivotal role in the function of Rab GTPases, which are master regulators of vesicle trafficking within cells. There are two main GDI isoforms in mammals: GDI1, primarily expressed in neural and sensory tissues, and GDI2, which is ubiquitously expressed.

The core function of GDI2 is to regulate the cycling of Rab proteins between a soluble, inactive GDP-bound state in the cytosol and an active, GTP-bound state on cellular membranes.[1] GDI2 binds to the GDP-bound form of Rab proteins, inhibiting the dissociation of GDP and thus keeping the Rab protein in its inactive state. This interaction also facilitates the extraction of Rab proteins from membranes, maintaining a cytosolic pool ready for the next round of vesicle transport.

The Rab GTPase Cycle and the Central Role of GDI2

The intricate process of vesicular transport is governed by the Rab GTPase cycle, which can be summarized in the following steps:

-

Activation: A guanine nucleotide exchange factor (GEF) promotes the exchange of GDP for GTP on a Rab protein, leading to its activation.

-

Membrane Association: The active, GTP-bound Rab protein associates with the membrane of a transport vesicle or organelle.

-

Effector Recruitment: In its active state, the Rab protein recruits various effector proteins that mediate vesicle budding, transport along the cytoskeleton, and tethering to the target membrane.

-

Inactivation: A GTPase-activating protein (GAP) stimulates the hydrolysis of GTP to GDP, inactivating the Rab protein.

-

Membrane Extraction: GDI2 binds to the inactive, GDP-bound Rab protein and extracts it from the membrane, returning it to the cytosol for subsequent rounds of activation and transport.

GDI2's role is therefore critical for maintaining the dynamic equilibrium of Rab proteins and ensuring the fidelity of vesicular trafficking.

Mechanism of Action of GDI2 Inhibition

The primary mechanism of action of a GDI2 inhibitor, such as this compound ( exemplified by BQZ-485), is the disruption of the interaction between GDI2 and Rab GTPases. Specifically, BQZ-485 has been shown to bind to GDI2 through an interaction with the Tyr245 residue. This binding event prevents GDI2 from sequestering Rab proteins, particularly Rab1A, in the cytosol.

The consequences of this inhibition are profound:

-

Disruption of Vesicular Transport: The inability of GDI2 to recycle Rab1A from the Golgi apparatus back to the endoplasmic reticulum (ER) leads to a breakdown in ER-to-Golgi vesicular transport.

-

ER Stress and the Unfolded Protein Response (UPR): The blockage of protein transport from the ER causes an accumulation of unfolded proteins within the ER lumen, triggering ER stress and activating the unfolded protein response (UPR).

-

Paraptosis: Persistent and unresolved ER stress can lead to a form of programmed cell death known as paraptosis, which is characterized by extensive cytoplasmic vacuolization originating from the ER and mitochondria. This mode of cell death is distinct from apoptosis.

Quantitative Data on GDI2 Inhibition

The following tables summarize key quantitative data from studies on the GDI2 inhibitor BQZ-485 and related compounds.

Table 1: In Vitro Activity of GDI2 Inhibitors

| Compound | Target | Assay | Cell Line | IC50 / EC50 | Reference |

| BQZ-485 | GDI2 | Paraptosis Induction | PC-3 (Prostate Cancer) | ~1 µM | |

| (+)-37 (optimized inhibitor) | GDI2 | GDI2 Inhibition | - | More potent than BQZ-485 | |

| 21 (PROTAC degrader) | GDI2 | GDI2 Degradation | - | Effective in vivo |

Table 2: Cellular Effects of GDI2 Inhibition

| Treatment | Cell Line | Effect | Observation | Reference |

| BQZ-485 (1 µM, 24h) | PC-3 | ER Stress / UPR | Upregulation of GRP78, CHOP, and p-eIF2α | |

| GDI2 siRNA | PC-3 | ER Stress / UPR | Upregulation of GRP78, CHOP, and p-eIF2α | |

| BQZ-485 (1 µM, 48h) | PC-3 | Cell Viability | Significant decrease | |

| GDI2 siRNA | PC-3 | Cell Viability | Significant decrease |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the function of GDI2 and its inhibitors.

Activity-Based Protein Profiling (ABPP) for Target Identification

-

Objective: To identify the molecular target of a small molecule inhibitor.

-

Methodology:

-

Synthesize a probe molecule by attaching a reporter tag (e.g., a fluorophore or biotin) to the inhibitor.

-

Incubate the probe with cell lysates or live cells to allow for target binding.

-

Perform affinity purification (for biotin tags) or fluorescence imaging to isolate and identify the protein target.

-

Utilize mass spectrometry to identify the protein that has bound to the probe.

-

-

Application: This method was used to identify GDI2 as the target of BQZ-485.

Western Blot Analysis for ER Stress Markers

-

Objective: To assess the activation of the unfolded protein response (UPR).

-

Methodology:

-

Treat cells with the GDI2 inhibitor or transfect with GDI2 siRNA.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with primary antibodies specific for UPR markers such as GRP78, CHOP, and phosphorylated eIF2α.

-

Use a secondary antibody conjugated to an enzyme for detection and visualization.

-

-

Application: This technique demonstrated that inhibition or silencing of GDI2 induces ER stress.

Cell Viability Assays

-

Objective: To quantify the effect of GDI2 inhibition on cell survival.

-

Methodology:

-

Seed cells in a multi-well plate and treat with varying concentrations of the GDI2 inhibitor.

-

After a specific incubation period (e.g., 48 hours), add a viability reagent such as MTT or a luminescent ATP-based reagent (e.g., CellTiter-Glo).

-

Measure the absorbance or luminescence, which correlates with the number of viable cells.

-

-

Application: Used to determine the cytotoxic effects of BQZ-485 and GDI2 knockdown.

In Vivo Xenograft Models

-

Objective: To evaluate the anti-tumor efficacy of GDI2 inhibitors in a living organism.

-

Methodology:

-

Implant human cancer cells (e.g., pancreatic cancer cells overexpressing GDI2) subcutaneously into immunocompromised mice.

-

Once tumors are established, treat the mice with the GDI2 inhibitor or a vehicle control.

-

Monitor tumor growth over time by measuring tumor volume.

-

At the end of the study, excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

-

Application: Demonstrated the in vivo anti-tumor activity of an optimized GDI2 inhibitor and a GDI2 degrader.

Therapeutic Potential and Future Directions

The discovery of potent GDI2 inhibitors has opened new avenues for cancer therapy, particularly for tumors that are resistant to conventional apoptotic cell death mechanisms. By inducing paraptosis, GDI2 inhibitors offer a novel strategy to eliminate cancer cells. The development of GDI2-targeting PROTACs (Proteolysis Targeting Chimeras) further expands the therapeutic possibilities by promoting the degradation of the GDI2 protein.

Future research in this area will likely focus on:

-

Optimization of GDI2 inhibitors: Improving the potency, selectivity, and pharmacokinetic properties of existing compounds.

-

Combination therapies: Investigating the synergistic effects of GDI2 inhibitors with other anticancer agents.

-

Biomarker discovery: Identifying biomarkers that can predict which patients are most likely to respond to GDI2-targeted therapies.

-

Exploring other therapeutic areas: Given the ubiquitous expression and fundamental role of GDI2, its inhibition may have therapeutic potential in other diseases beyond cancer.

Conclusion

GDI2 is a critical regulator of the Rab GTPase cycle and, consequently, of vesicular transport. Inhibition of GDI2 function, as demonstrated by the compound BQZ-485, disrupts this fundamental cellular process, leading to ER stress, activation of the UPR, and ultimately, paraptotic cell death. This mechanism presents a promising and novel approach for the treatment of cancer and potentially other diseases. The continued development and characterization of GDI2 inhibitors hold significant promise for advancing our therapeutic arsenal.

References

Gdi2-IN-1 and Rab GTPase Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rab GTPases are master regulators of vesicular transport, orchestrating the intricate trafficking of cargo between cellular compartments. Their activity is tightly controlled by a cyclical process of GTP binding and hydrolysis, governed by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). A crucial component of this regulatory network is the GDP dissociation inhibitor (GDI), which extracts inactive, GDP-bound Rab GTPases from membranes, maintaining a soluble cytosolic pool for subsequent rounds of activation and membrane targeting.[1] There are two major GDI isoforms, GDI1 and GDI2, with GDI2 being ubiquitously expressed.[2][3]

The disruption of Rab GTPase function is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making the components of the Rab regulatory machinery attractive therapeutic targets.[2][4] This technical guide focuses on the inhibition of GDI2 as a strategy to modulate Rab GTPase function. While the specific entity "Gdi2-IN-1" did not correspond to a known inhibitor in the current literature, this guide will focus on the well-characterized GDI2 inhibitors, BQZ-485 and its more potent analog (+)-37 , as exemplars of this therapeutic approach.

This document provides a comprehensive overview of the mechanism of action of these GDI2 inhibitors, quantitative data on their activity, detailed experimental protocols for their characterization, and visual representations of the involved signaling pathways and experimental workflows.

Mechanism of Action of GDI2 Inhibition

GDI2 functions by binding to the GDP-bound form of Rab GTPases and extracting them from cellular membranes. This process is essential for Rab recycling and maintaining the dynamic localization of Rabs to their specific compartments. Inhibition of GDI2 disrupts this cycle.

The inhibitor BQZ-485 has been shown to directly bind to GDI2, specifically interacting with Tyr245. This binding event prevents the interaction between GDI2 and its Rab GTPase substrates, such as Rab1A. The consequence of this inhibition is the accumulation of Rab GTPases on the membranes where they were last active, and a depletion of the cytosolic pool of these proteins.

The sustained membrane association of Rab GTPases, particularly Rab1A which is involved in ER-to-Golgi transport, leads to a cascade of cellular events. The disruption of this critical step in the secretory pathway results in endoplasmic reticulum (ER) stress, the unfolded protein response (UPR), and ultimately, a form of non-apoptotic cell death known as paraptosis, characterized by extensive cytoplasmic vacuolization.

Quantitative Data

The following tables summarize the quantitative data for the GDI2 inhibitors BQZ-485 and (+)-37.

| Inhibitor | Target | Assay Type | Value | Cell Line/System | Reference |

| BQZ-485 | GDI2-Rab1A Interaction | NanoLuc PCA | IC50 = 6.85 µM | In vitro | |

| GDI2 | Bio-Layer Interferometry (BLI) | KD = 36 µM | In vitro | ||

| GDI2WT-mediated Rab1A extraction | In vitro Rab1A retrieval assay | EC50 = 4.96 µM | In vitro | ||

| (+)-37 | GDI2-Rab1A Interaction | NanoLuc PCA | IC50 = 2.87 µM | In vitro | |

| GDI2 | Bio-Layer Interferometry (BLI) | KD = 36 µM | In vitro |

Table 1: In Vitro Inhibition and Binding Affinity Data. This table presents the half-maximal inhibitory concentration (IC50), dissociation constant (KD), and half-maximal effective concentration (EC50) for the GDI2 inhibitors BQZ-485 and (+)-37 in various in vitro assays.

| Inhibitor | Effect | Cell Line | Reference |

| BQZ-485 | Induces paraptotic cell death | PC-3, AsPC-1 | |

| Disrupts GDI2-Rab1A interaction | PC-3 | ||

| (+)-37 | Suppresses pancreatic cancer progression | AsPC-1 xenograft model |

Table 2: Cellular and In Vivo Effects of GDI2 Inhibitors. This table summarizes the observed biological effects of GDI2 inhibitors in cellular and animal models.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of GDI2 inhibitors and their effects on Rab GTPase regulation.

NanoLuc® Protein-Fragment Complementation Assay (PCA) for GDI2-Rab Interaction

This assay quantifies the interaction between GDI2 and a specific Rab GTPase in the presence of an inhibitor. It utilizes a split-luciferase system where the interaction of the two target proteins brings the luciferase fragments together, reconstituting its activity.

Materials:

-

Expression vectors for GDI2 fused to the Large BiT (LgBiT) fragment of NanoLuc® luciferase.

-

Expression vectors for the Rab GTPase of interest (e.g., Rab1A) fused to the Small BiT (SmBiT) fragment of NanoLuc® luciferase.

-

HEK293T cells or other suitable cell line.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Transfection reagent (e.g., Lipofectamine™ 3000).

-

Nano-Glo® Luciferase Assay Reagent.

-

White, opaque 96-well plates.

-

Luminometer.

-

GDI2 inhibitor (e.g., BQZ-485).

Procedure:

-

Cell Seeding: Seed HEK293T cells in a white, opaque 96-well plate at a density of 2 x 104 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Transfection: Co-transfect the cells with the GDI2-LgBiT and Rab-SmBiT expression vectors using a suitable transfection reagent according to the manufacturer's protocol. Use a 1:1 ratio of the plasmids. Include control wells with single constructs or empty vectors.

-

Incubation: Incubate the transfected cells for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Inhibitor Treatment: Prepare serial dilutions of the GDI2 inhibitor in culture medium. Remove the old medium from the cells and add the inhibitor dilutions to the respective wells. Incubate for the desired treatment time (e.g., 4-24 hours).

-

Luminescence Measurement:

-

Prepare the Nano-Glo® Luciferase Assay Reagent according to the manufacturer's instructions.

-

Equilibrate the plate and reagent to room temperature.

-

Add the Nano-Glo® reagent to each well (typically 25% of the well volume).

-

Incubate for 3-10 minutes at room temperature, protected from light.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence signal of inhibitor-treated wells to that of vehicle-treated controls.

-

Plot the normalized luminescence against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Bio-Layer Interferometry (BLI) for GDI2-Inhibitor Binding Kinetics

BLI is a label-free technology for measuring biomolecular interactions in real-time. It can be used to determine the binding affinity (KD) and kinetics (kon, koff) of a small molecule inhibitor to its protein target.

Materials:

-

BLI instrument (e.g., Octet® system).

-

Amine-reactive biosensors (e.g., AR2G).

-

Recombinant purified GDI2 protein.

-

GDI2 inhibitor (e.g., BQZ-485).

-

Activation buffer (e.g., EDC/NHS).

-

Blocking buffer (e.g., ethanolamine).

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20).

-

96-well black microplates.

Procedure:

-

Biosensor Hydration: Hydrate the biosensors in assay buffer for at least 10 minutes.

-

Protein Immobilization:

-

Activate the biosensors with EDC/NHS for 5 minutes.

-

Immobilize the recombinant GDI2 protein onto the biosensors by dipping them into a solution of the protein (e.g., 10-50 µg/mL in an appropriate buffer) for 5-15 minutes.

-

Quench the unreacted sites with ethanolamine for 5 minutes.

-

Wash the biosensors in assay buffer.

-

-

Baseline Establishment: Equilibrate the biosensors in assay buffer for 5-10 minutes to establish a stable baseline.

-

Association: Move the biosensors to wells containing serial dilutions of the GDI2 inhibitor in assay buffer and measure the association for 5-10 minutes.

-

Dissociation: Transfer the biosensors back to wells containing only assay buffer and measure the dissociation for 5-15 minutes.

-

Data Analysis:

-

Reference-subtract the data using a biosensor with no immobilized protein or a non-specific protein.

-

Fit the association and dissociation curves to a 1:1 binding model using the instrument's software to determine the kon, koff, and KD values.

-

In Vitro Rab GTPase Membrane Extraction Assay

This assay measures the ability of GDI2 to extract a specific Rab GTPase from a membrane fraction, and how this is affected by an inhibitor.

Materials:

-

Cell line expressing the Rab GTPase of interest (e.g., Rab1A).

-

Cell lysis buffer (e.g., hypotonic buffer).

-

Ultracentrifuge.

-

Recombinant purified GDI2 protein.

-

GDI2 inhibitor (e.g., BQZ-485).

-

Reaction buffer (e.g., HEPES-based buffer with MgCl2 and DTT).

-

SDS-PAGE and Western blotting reagents.

-

Antibody against the Rab GTPase of interest.

Procedure:

-

Preparation of Membrane Fraction:

-

Harvest cells and resuspend them in hypotonic lysis buffer.

-

Homogenize the cells and centrifuge at a low speed to remove nuclei and unbroken cells.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend it in reaction buffer.

-

-

Extraction Reaction:

-

In a microcentrifuge tube, combine the membrane fraction, recombinant GDI2, and the GDI2 inhibitor at various concentrations (or vehicle control).

-

Incubate the reaction at 37°C for 30-60 minutes with gentle agitation.

-

-

Separation of Membrane and Soluble Fractions:

-

Centrifuge the reaction tubes at high speed to pellet the membranes.

-

Carefully collect the supernatant (soluble fraction).

-

Resuspend the membrane pellet in an equal volume of reaction buffer.

-

-

Analysis by Western Blotting:

-

Resolve equal volumes of the soluble and membrane fractions by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against the Rab GTPase.

-

Quantify the band intensities to determine the percentage of the Rab GTPase extracted into the soluble fraction.

-

-

Data Analysis:

-

Plot the percentage of extracted Rab GTPase against the inhibitor concentration and fit the data to determine the EC50 value.

-

Visualizations

Signaling Pathway: The Rab GTPase Cycle and its Inhibition by a GDI2 Inhibitor

Caption: The Rab GTPase cycle and the point of intervention by a GDI2 inhibitor.

Experimental Workflow: Screening for GDI2 Inhibitors using NanoLuc® PCA

Caption: A typical workflow for a high-throughput screen for GDI2 inhibitors.

Logical Relationship: Downstream Consequences of GDI2 Inhibition

Caption: The cascade of cellular events triggered by the inhibition of GDI2.

Conclusion

The inhibition of GDI2 presents a promising strategy for the therapeutic intervention in diseases characterized by dysregulated vesicular transport, such as certain cancers. The inhibitors BQZ-485 and (+)-37 serve as valuable tool compounds for elucidating the intricate roles of GDI2 in Rab GTPase regulation and for exploring the downstream consequences of its inhibition. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research in this area, ultimately contributing to the development of novel therapeutics targeting the Rab GTPase regulatory network.

References

The Role of GDI2 Inhibition in Apoptosis and Programmed Cell Death Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Nomenclature: A search for the specific compound "Gdi2-IN-1" did not yield any results in the current scientific literature. It is possible that this is a proprietary or very recently synthesized compound not yet publicly disclosed. This guide will therefore focus on the broader role of inhibiting the protein GDP Dissociation Inhibitor 2 (GDI2) in apoptosis and other forms of programmed cell death, including the effects of recently identified inhibitors and genetic knockdown.

Introduction to GDI2 and its Role in Cellular Homeostasis

GDP Dissociation Inhibitor 2 (GDI2) is a crucial regulatory protein that maintains cellular homeostasis by controlling the activity of Rab GTPases, which are key players in vesicular transport.[1][2] GDI2 binds to the inactive, GDP-bound form of Rab GTPases, keeping them soluble in the cytoplasm and preventing their interaction with membranes.[1] Dysregulation of GDI2 has been implicated in various pathological conditions, including cancer, where it can influence tumor cell-macrophage interactions, inflammation, and metastasis.[1] Emerging evidence highlights the significant role of GDI2 in the regulation of programmed cell death, making it a potential therapeutic target.

GDI2 in Apoptosis Signaling

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue maintenance. GDI2 has been shown to be involved in the caspase-dependent apoptotic pathway.

GDI2 as a Caspase Substrate

During apoptosis induced by the Fas receptor, a member of the Tumor Necrosis Factor Receptor (TNFR) family, GDI2 is cleaved by caspases. This cleavage suggests a direct role for GDI2 in the apoptotic cascade, although the precise downstream consequences of this cleavage are still under investigation.

Effects of GDI2 Knockdown on Apoptosis

Studies involving the genetic knockdown of GDI2 have provided significant insights into its anti-apoptotic function. In prostate cancer cells, for instance, knocking down GDI2 expression has been shown to suppress cell proliferation and promote apoptosis. This effect is linked to the activation of the p75NTR signaling pathway, indicating a negative correlation between GDI2 expression and p75NTR activity. Furthermore, GDI2 deficiency in embryonic tissues leads to a notable increase in apoptosis, as evidenced by extensive TUNEL-positive cells and cleaved caspase-3 staining.

Pharmacological Inhibition of GDI2 and Induction of Paraptosis

While the direct role of GDI2 inhibition in classical apoptosis is an active area of research, recent studies have identified a potent GDI2 inhibitor, BQZ-485, that induces a non-apoptotic form of programmed cell death called paraptosis.

Paraptosis is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum (ER) and/or mitochondria, and it is independent of caspases. BQZ-485 binds to GDI2, disrupting its interaction with Rab1A, a GTPase that regulates ER-to-Golgi vesicular transport. This disruption leads to ER stress, the unfolded protein response (UPR), and ultimately, paraptotic cell death.

Quantitative Data on GDI2 Inhibition

The following table summarizes the quantitative data on the effects of GDI2 inhibition from recent studies.

| Compound/Method | Cell Line(s) | Assay | Endpoint | Result | Reference |

| BQZ-485 | PC-3 | Cell Viability | IC50 | Not specified in the provided text | |

| (+)-37 (BQZ-485 analog) | PC-3, AsPC-1 | Cell Viability | IC50 | More potent than BQZ-485 | |

| BQZ-485 | PC-3, AsPC-1 | GDI2-Rab1A Interaction | IC50 | 6.85 µM | |

| (+)-37 (BQZ-485 analog) | PC-3, AsPC-1 | GDI2-Rab1A Interaction | IC50 | 2.87 µM | |

| GDI2 siRNA + BQZ-485 | PC-3 | Cell Viability | Synergistic Effect | Significant synergistic antiproliferative effect |

Experimental Protocols

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol is a standard method for quantifying apoptosis.

Materials:

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

Annexin V Binding Buffer (containing calcium chloride)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin.

-

For suspension cells, collect them by centrifugation.

-

Wash the cells once with cold PBS.

-

-

Staining:

-

Resuspend the cells in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of Annexin V Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Live cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

Western Blotting for Apoptosis-Related Proteins

This protocol is used to detect the levels of specific proteins involved in apoptosis.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-GDI2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction:

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a protein assay.

-

-

Electrophoresis and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Signaling Pathways and Experimental Workflows

GDI2 Inhibition and Paraptosis Signaling Pathway

Caption: GDI2 inhibition by BQZ-485 disrupts Rab1A function, leading to paraptosis.

GDI2 Knockdown and Apoptosis Signaling via p75NTR

Caption: GDI2 knockdown promotes apoptosis through activation of the p75NTR pathway.

Experimental Workflow for Assessing GDI2 Inhibitor Efficacy

Caption: Workflow for evaluating the efficacy of GDI2 inhibitors in cancer cells.

Conclusion and Future Directions

The inhibition of GDI2 presents a promising therapeutic strategy for inducing programmed cell death in cancer cells. While genetic knockdown of GDI2 promotes classical apoptosis, the pharmacological inhibitor BQZ-485 induces a distinct form of cell death, paraptosis. This dual role of GDI2 in regulating different cell death pathways warrants further investigation. Future research should focus on elucidating the precise molecular mechanisms by which GDI2 cleavage and inhibition contribute to apoptosis and paraptosis, respectively. The development of more potent and specific GDI2 inhibitors, along with a deeper understanding of their downstream effects, will be crucial for translating these findings into effective cancer therapies. The potential for combination therapies, such as co-administering GDI2 inhibitors with other anti-cancer agents, also represents an exciting avenue for future studies.

References

GDI2 Inhibition in Cancer Cell Biology: A Technical Overview of Novel Benzo[a]quinolizidine-Based Agents

Introduction

Guanine nucleotide dissociation inhibitor 2 (GDI2) has emerged as a compelling target in oncology. GDI2 plays a crucial role in regulating Rab and Rho GTPases, which are key mediators of intracellular vesicular transport and signaling pathways implicated in cancer progression.[1][2] Dysregulation of GDI2 expression has been associated with various cancers, where it can act as either a tumor suppressor or promoter depending on the context.[3] The therapeutic potential of targeting GDI2 has been highlighted by the discovery of novel small molecule inhibitors that induce a non-apoptotic form of cell death known as paraptosis, offering a promising strategy for treating drug-resistant tumors. This technical guide provides an in-depth overview of the preclinical GDI2 inhibitor, BQZ-485, and its more potent analogue, (+)-37, as well as a GDI2-targeting proteolysis-targeting chimera (PROTAC), degrader 21. While the initial query concerned "Gdi2-IN-1," publicly available scientific literature on a compound with this specific designation is not available. The following sections will focus on the aforementioned, well-characterized GDI2-targeted agents.

Mechanism of Action

The primary mechanism of action of the benzo[a]quinolizidine-based GDI2 inhibitors involves the disruption of the GDI2-Rab1A interaction. This inhibition leads to the abrogation of vesicular transport from the endoplasmic reticulum (ER) to the Golgi apparatus. The subsequent accumulation of unfolded proteins in the ER lumen triggers severe ER stress and the unfolded protein response (UPR), culminating in paraptotic cell death characterized by extensive cytoplasmic vacuolization.

Signaling Pathway

The inhibition of GDI2 by compounds such as BQZ-485 initiates a cascade of events leading to paraptosis. The signaling pathway is depicted below:

Caption: Signaling pathway of GDI2 inhibition leading to paraptosis.

Quantitative Data

The following tables summarize the key quantitative data for the GDI2-targeted compounds BQZ-485, (+)-37, and the GDI2 degrader 21.

Table 1: In Vitro Efficacy and Binding Affinity of GDI2 Inhibitors

| Compound | Target | Assay | Cell Line | IC50 (μM) | KD (μM) | Reference |

| BQZ-485 | GDI2-Rab1A Interaction | NanoLuc-based PCA | - | 6.85 | - | |

| (+)-37 | GDI2-Rab1A Interaction | NanoLuc-based PCA | - | 2.87 | - | |

| BQZ-485 | GDI2 | Bio-Layer Interferometry (BLI) | - | - | Moderate | |

| (+)-37 | GDI2 | Bio-Layer Interferometry (BLI) | - | - | 36 |

Table 2: Antiproliferative Activity of GDI2 Inhibitors

| Compound | Cell Line | IC50 (μM) | Reference |

| BQZ-485 | PC-3 | ~1 | |

| BQZ-485 | AsPC-1 | ~1 | |

| (+)-37 | PC-3 | < 1 | |

| (+)-37 | AsPC-1 | < 1 |

Table 3: GDI2 Degrader (PROTAC) Activity

| Compound | Target | Assay | Cell Line | DC50 (μM) | Dmax (%) | KD (μM) | Reference |

| 21 | GDI2 Degradation | Western Blot | AsPC-1 | 1.48 | 84.2 | - | |

| 21 | GDI2 Binding | Bio-Layer Interferometry (BLI) | - | - | - | 23.9 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Viability Assay

-

Objective: To determine the antiproliferative effects of GDI2 inhibitors.

-

Method:

-

Seed cancer cells (e.g., PC-3, AsPC-1) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound (e.g., BQZ-485, (+)-37) for a specified duration (e.g., 48 hours).

-

Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Measure the absorbance or luminescence according to the assay manufacturer's protocol.

-

Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a nonlinear regression curve.

-

2. Bio-Layer Interferometry (BLI) Binding Assay

-

Objective: To determine the binding affinity (KD) of compounds to GDI2.

-

Method:

-

Immobilize recombinant GDI2 protein onto APS biosensors.

-

Establish a baseline signal by incubating the biosensors in buffer.

-

Expose the GDI2-bound biosensors to various concentrations of the test compound (e.g., (+)-37, 21).

-

Measure the association and dissociation kinetics of the compound binding to GDI2 using an Octet RED96E instrument.

-

Calculate the equilibrium dissociation constant (KD) from the kinetic data.

-

3. NanoLuc-based Protein-Fragment Complementation Assay (PCA)

-

Objective: To quantify the inhibition of the GDI2-Rab1A interaction.

-

Method:

-

Develop a NanoLuc-based PCA system where GDI2 and Rab1A are fused to complementary fragments of the NanoLuc luciferase.

-

In a cell-free system or in cells, co-express the GDI2 and Rab1A fusion proteins.

-

The interaction between GDI2 and Rab1A brings the NanoLuc fragments into proximity, reconstituting luciferase activity.

-

Incubate the system with various concentrations of the GDI2 inhibitor (e.g., BQZ-485, (+)-37).

-

Measure the luminescence signal. A decrease in signal indicates inhibition of the GDI2-Rab1A interaction.

-

Determine the IC50 value for the inhibition of the protein-protein interaction.

-

4. Western Blot Analysis for GDI2 Degradation and ER Stress

-

Objective: To assess the degradation of GDI2 by PROTACs and to detect markers of ER stress.

-

Method:

-

Treat cells (e.g., AsPC-1) with the GDI2 degrader (e.g., 21) at various concentrations and for different time points.

-

For ER stress analysis, treat cells with GDI2 inhibitors (e.g., BQZ-485, (+)-37).

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against GDI2, ER stress markers (e.g., GRP78, CHOP, p-eIF2α), and a loading control (e.g., GAPDH).

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the extent of GDI2 degradation (DC50 and Dmax) or the induction of ER stress markers.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of GDI2 inhibitors.

Caption: A generalized workflow for GDI2 inhibitor development.

Conclusion

The development of potent and specific GDI2 inhibitors represents a novel and promising therapeutic strategy in cancer. Compounds like BQZ-485, (+)-37, and the degrader 21 have demonstrated significant preclinical activity by inducing paraptosis through the disruption of the GDI2-Rab1A interaction and subsequent ER stress. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in targeting GDI2 for cancer therapy. Further investigation into the in vivo efficacy and safety of these GDI2-targeted agents is warranted to translate these promising preclinical findings into clinical applications.

References

GDI2 Inhibition: A Potential Therapeutic Strategy for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, pose a significant and growing threat to global health. A common pathological thread weaving through these distinct disorders is the disruption of intracellular vesicular trafficking, a process meticulously orchestrated by the Rab family of small GTPases. The function of Rab GTPases is, in turn, critically regulated by GDP dissociation inhibitors (GDIs). This technical guide focuses on GDI2, a ubiquitously expressed isoform, as a promising therapeutic target for neurodegenerative diseases. While a specific compound designated "Gdi2-IN-1" is not prominently described in current scientific literature, this guide will utilize the well-characterized GDI2 inhibitor, BQZ-485 , and its potent analog, (+)-37 , as exemplary molecules to explore the potential of GDI2 inhibition. We will delve into the molecular mechanisms, present quantitative data, provide detailed experimental protocols, and visualize key pathways and workflows to equip researchers with the foundational knowledge to investigate GDI2-targeted therapeutics.

Introduction: GDI2 and the Rab GTPase Cycle

Guanosine diphosphate (GDP) dissociation inhibitor 2 (GDI2) is a crucial regulator of Rab GTPases, which are master regulators of vesicular transport within cells.[1][2] Rab proteins cycle between an active, GTP-bound state on membranes and an inactive, GDP-bound state in the cytosol.[3] GDI2 binds to the GDP-bound form of Rab GTPases, extracts them from the membrane, and maintains a soluble cytosolic pool, thereby controlling the availability of Rabs for the next round of vesicle formation, transport, and fusion.[4][5] Given that neurodegenerative diseases are often characterized by the accumulation of misfolded proteins and dysfunctional organelles, processes heavily reliant on proper vesicular trafficking, targeting GDI2 presents a novel therapeutic avenue.

GDI2 as a Therapeutic Target in Neurodegenerative Diseases

Alzheimer's Disease

Pathological Rationale: A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides, which are derived from the processing of the amyloid precursor protein (APP). Perturbations in APP transport and processing are central to increased Aβ production. Recent studies have shown that neuron-specific knockout of GDI2 in the 5xFAD mouse model of Alzheimer's disease leads to a significant amelioration of cognitive impairment, a reduction in senile plaques, and decreased neuronal loss. The proposed mechanism involves the altered intracellular trafficking of APP, leading to its increased co-localization with the endoplasmic reticulum (ER) rather than the Golgi and endosomes, ultimately resulting in decreased Aβ production.

Therapeutic Hypothesis: Inhibition of GDI2 with a small molecule like this compound (represented here by BQZ-485) could mimic the effects of GDI2 knockout, redirecting APP trafficking and reducing the production of neurotoxic Aβ species.

Parkinson's Disease

Pathological Rationale: Parkinson's disease is characterized by the progressive loss of dopaminergic neurons and the presence of Lewy bodies, which are primarily composed of aggregated α-synuclein. Emerging evidence strongly implicates defects in vesicular trafficking in the pathogenesis of Parkinson's disease. Several Rab GTPases, including Rab1, Rab8, and Rab10, have been genetically and functionally linked to Parkinson's disease, with their dysfunction impacting processes such as ER-to-Golgi transport and autophagy, both of which are critical for clearing misfolded proteins like α-synuclein. Overexpression of Rab1a has been shown to rescue Golgi fragmentation and improve motor deficits in a rat model of Parkinson's disease.

Therapeutic Hypothesis: By modulating the activity of specific Rab GTPases through GDI2 inhibition, it may be possible to restore proper vesicular trafficking, enhance the clearance of α-synuclein aggregates, and protect dopaminergic neurons from degeneration.

Huntington's Disease

Pathological Rationale: Huntington's disease is a fatal genetic disorder caused by a polyglutamine expansion in the huntingtin (HTT) protein. Mutant HTT (mHTT) is known to disrupt multiple cellular processes, including vesicular trafficking. Studies have shown that mHTT can sequester proteins involved in vesicle transport and impair the trafficking of essential molecules, such as brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival. This disruption of vesicular transport is thought to contribute significantly to the selective neurodegeneration observed in Huntington's disease.

Therapeutic Hypothesis: A GDI2 inhibitor could potentially restore the balance of Rab GTPase activity, thereby alleviating the mHTT-induced defects in vesicular trafficking and improving neuronal function and survival.

GDI2 Inhibitors: Quantitative Data

As "this compound" is not a readily identifiable compound in published literature, we present data for the potent and selective GDI2 inhibitor BQZ-485 and its optimized analog (+)-37 . These compounds were identified and characterized for their ability to induce paraptosis in cancer cells by disrupting the GDI2-Rab1A interaction.

| Compound | Target Interaction | IC50 / EC50 / Kd | Assay Type | Cell Lines / System | Reference |

| BQZ-485 | Disrupts GDI2-Rab1A interaction | EC50: 4.96 µM | In vitro Rab1A retrieval assay | Purified proteins | |

| Inhibits GDI2-Rab1A interaction | IC50: 6.85 µM | NanoLuc-based PCA | In vitro | ||

| (+)-37 | Binds to GDI2 | Kd: 36 µM | Bio-Layer Interferometry (BLI) | Purified protein | |

| Inhibits GDI2-Rab1A interaction | IC50: 2.87 µM | NanoLuc-based PCA | In vitro | ||

| GDI2 Degrader (21) | Degrades GDI2 | Kd: 23.9 µM | Bio-Layer Interferometry (BLI) | Purified protein |

Experimental Protocols

NanoLuc-based Protein-Fragment Complementation Assay (PCA) for GDI2-Rab Interaction

This assay quantitatively measures the interaction between GDI2 and a specific Rab GTPase (e.g., Rab1A) in vitro and can be used to screen for inhibitors.

Principle: GDI2 and Rab1A are fused to the Large BiT (LgBiT) and Small BiT (SmBiT) subunits of NanoLuc luciferase, respectively. Interaction between GDI2 and Rab1A brings the subunits together, reconstituting a functional luciferase that generates a luminescent signal. Inhibitors of the interaction will reduce the signal.

Methodology:

-

Reagent Preparation:

-

Purified GDI2-LgBiT and SmBiT-Rab1A fusion proteins.

-

Assay buffer (e.g., PBS).

-

Test compounds (e.g., BQZ-485) serially diluted in assay buffer.

-

Nano-Glo® Luciferase Assay Substrate.

-

-

Assay Procedure:

-

Add 40 µL of GDI2-LgBiT (e.g., 1.25 µM in PBS) to the wells of a 96-well plate.

-

Add 20 µL of the test compound at various concentrations.

-

Incubate for 60 minutes at 37°C.

-

Add 40 µL of SmBiT-Rab1A (e.g., 5 µM in PBS) to each well.

-

Incubate for 30 minutes at 37°C.

-

Add an equal volume of Nano-Glo® Luciferase Assay Substrate to each well.

-

Measure luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to a vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Co-Immunoprecipitation (Co-IP) to Validate GDI2-Rab Interaction Inhibition

This method confirms whether a GDI2 inhibitor disrupts the interaction between GDI2 and Rab proteins within a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., HEK293T or a neuronal cell line) overexpressing tagged versions of GDI2 (e.g., Myc-GDI2) and a Rab protein (e.g., HA-Rab1A).

-

Treat the cells with the GDI2 inhibitor (e.g., BQZ-485 at a final concentration of 2 µM) or vehicle (DMSO) for a specified time (e.g., 12 hours).

-

-

Cell Lysis:

-

Harvest the cells and lyse them in a non-denaturing IP lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the cleared lysate with an antibody against one of the tags (e.g., anti-Myc antibody) or a control IgG overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for an additional 2 hours at room temperature to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them several times with IP lysis buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with antibodies against both tags (e.g., anti-Myc and anti-HA) to detect the co-immunoprecipitated proteins. A decrease in the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.

-

Assessment of Aβ Production in SH-SY5Y Cells

This protocol is used to evaluate the effect of a GDI2 inhibitor on the production of Aβ peptides in a human neuroblastoma cell line commonly used in Alzheimer's disease research.

Methodology:

-

Cell Culture and Treatment:

-

Culture SH-SY5Y cells, which can be differentiated to a more neuron-like phenotype if desired.

-

Treat the cells with the GDI2 inhibitor at various concentrations for a specified period (e.g., 24-48 hours).

-

-

Sample Collection:

-

Collect the conditioned media to measure secreted Aβ levels.

-

Lyse the cells to measure intracellular Aβ levels and total protein concentration for normalization.

-

-

Aβ Quantification:

-

Aβ levels in the conditioned media and cell lysates can be quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit for Aβ40 and Aβ42.

-

-

Western Blot Analysis of APP Processing:

-

Cell lysates can be analyzed by Western blot to assess the levels of full-length APP and its C-terminal fragments (CTFs), providing insights into how the inhibitor affects APP processing.

-

Use antibodies that recognize different epitopes of APP (e.g., N-terminus, C-terminus).

-

-

Cell Viability Assay (e.g., MTT Assay):

-

Concurrently, perform a cell viability assay to ensure that the observed effects on Aβ production are not due to cytotoxicity of the compound.

-

Mandatory Visualizations

Caption: The Rab GTPase cycle, regulated by GEFs, GAPs, and GDI2.

Caption: Experimental workflow for GDI2 inhibitor screening and development.

Caption: Proposed mechanism of GDI2 inhibition in Alzheimer's disease.

Conclusion and Future Directions

The intricate involvement of GDI2 in regulating Rab GTPase-mediated vesicular trafficking provides a compelling rationale for its exploration as a therapeutic target in neurodegenerative diseases. The discovery of potent and selective GDI2 inhibitors, such as BQZ-485 and (+)-37, provides valuable chemical tools to probe the function of GDI2 in disease models and serves as a starting point for the development of novel therapeutics.

Future research should focus on:

-

Testing existing GDI2 inhibitors in animal models of Alzheimer's, Parkinson's, and Huntington's diseases. This will be crucial to validate the therapeutic hypotheses presented in this guide.

-

Developing novel GDI2 inhibitors with improved brain permeability and pharmacokinetic properties.

-

Elucidating the specific Rab GTPases that are most relevant to each neurodegenerative disease context. This will allow for the development of more targeted therapeutic strategies.

-

Investigating the long-term safety and efficacy of GDI2 inhibition.

By pursuing these avenues of research, the scientific community can move closer to harnessing the therapeutic potential of GDI2 inhibition for the treatment of these devastating neurodegenerative disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. The emerging role of Rab GTPases in the pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Rab GTPases: The Key Players in the Molecular Pathway of Parkinson’s Disease [frontiersin.org]

- 5. Huntingtin Bodies Sequester Vesicle-Associated Proteins by a Polyproline-Dependent Interaction | Journal of Neuroscience [jneurosci.org]

Discovery of GDI2 as the Molecular Target

An In-depth Technical Guide to the Discovery and Synthesis of Novel Gdi2 Inhibitors

This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of a novel class of GDP Dissociation Inhibitor 2 (GDI2) inhibitors based on a benzo[a]quinolizidine scaffold. The information is intended for researchers, scientists, and professionals in the field of drug development. The primary compounds discussed are the initial hit BQZ-485, its optimized analogue (+)-37, and the GDI2-targeting degrader 21.

The identification of GDI2 as a druggable target for inducing paraptosis—a non-apoptotic form of cell death—was achieved through a sophisticated target deconvolution strategy for the potent paraptosis inducer, BQZ-485.[1][2]

Target Identification via Activity-Based Protein Profiling (ABPP)

The molecular target of BQZ-485 was elucidated using an activity-based protein profiling (ABPP) approach.[1][3] This involved the design and synthesis of a probe molecule derived from BQZ-485 that could be used to isolate its binding partners from the cellular proteome.

Experimental Workflow for Target Identification

References

Gdi2-IN-1: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanine nucleotide dissociation inhibitors (GDIs) are crucial regulators of Rab GTPases, which are central to vesicular transport within cells. GDI2, a ubiquitously expressed isoform, modulates the GDP/GTP exchange cycle of Rab proteins, thereby influencing a multitude of cellular processes ranging from protein trafficking to signal transduction.[1][2] Dysregulation of GDI2 has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[3][4] This document provides an in-depth technical overview of the target specificity and selectivity of GDI2 inhibitors, with a focus on the underlying principles and experimental methodologies used to characterize these molecules. While "Gdi2-IN-1" represents a specific area of interest, this guide will utilize data from well-characterized GDI2 inhibitors like BQZ-485 to illustrate these key concepts.

GDI2 Function and its Role in the Rab GTPase Cycle

GDI2's primary function is to regulate the localization and activity of Rab GTPases. It achieves this by binding to the GDP-bound (inactive) form of Rab proteins, inhibiting the dissociation of GDP, and consequently preventing the binding of GTP (activation). This interaction also allows GDI2 to retrieve Rab proteins from membranes and maintain a soluble cytosolic pool. The proper functioning of this cycle is essential for maintaining cellular homeostasis.

The Rab GTPase cycle, and GDI2's role within it, can be visualized as follows:

Caption: The Rab GTPase cycle and the inhibitory action of this compound on GDI2.

Target Specificity and Selectivity of GDI2 Inhibitors

The development of potent and selective GDI2 inhibitors is crucial for their therapeutic potential. Target specificity refers to the ability of a compound to bind to its intended target, in this case, GDI2. Selectivity, on the other hand, describes the inhibitor's ability to bind to GDI2 with significantly higher affinity than to other proteins, particularly other GDI isoforms or proteins with similar binding pockets.

A comprehensive understanding of an inhibitor's selectivity profile is essential to minimize off-target effects and potential toxicity. Various metrics, such as the selectivity score, can be used to quantify and compare the selectivity of different compounds.

Quantitative Data for GDI2 Inhibitor (BQZ-485)

The following table summarizes key quantitative data for the GDI2 inhibitor BQZ-485, which serves as a representative example for understanding the characterization of this compound.

| Parameter | Value | Assay Method | Cell Line | Reference |

| Binding Affinity (KD) | 23.9 μM | Bio-Layer Interferometry (BLI) | N/A (recombinant protein) | |

| Cellular Target Engagement | Confirmed | Cellular Thermal Shift Assay (CETSA) | PC-3 | |

| GDI2 Degradation (DC50) | 1.48 μM | Western Blot | AsPC-1 | |

| GDI2 Degradation (Dmax) | 84.2% | Western Blot | AsPC-1 | |

| Anti-proliferative IC50 | Varies by cell line | Cell Viability Assay | e.g., PC-3 |

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of inhibitor performance. Below are protocols for key experiments used to characterize GDI2 inhibitors.

Bio-Layer Interferometry (BLI) for Binding Affinity

BLI is a label-free technology used to measure biomolecular interactions in real-time.

Objective: To determine the binding affinity (KD) of this compound for recombinant GDI2 protein.

Methodology:

-

Immobilization: Recombinant GDI2 protein is immobilized on a biosensor tip.

-

Association: The biosensor is dipped into wells containing varying concentrations of this compound, and the association is measured as a change in the interference pattern of light reflected from the biosensor surface.

-

Dissociation: The biosensor is then moved to a buffer-only well to measure the dissociation of the inhibitor.

-

Data Analysis: The association and dissociation curves are fitted to a kinetic model to calculate the on-rate (kon), off-rate (koff), and the equilibrium dissociation constant (KD = koff/kon).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that a compound binds to its target protein in a cellular context.

Objective: To confirm that this compound binds to GDI2 in intact cells.

Methodology:

-

Treatment: Cells are treated with either this compound or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures. Ligand-bound proteins are generally more thermally stable.

-

Lysis and Centrifugation: Cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.

-

Detection: The amount of soluble GDI2 at each temperature is quantified by Western Blot or other protein detection methods.

-

Analysis: A shift in the melting curve of GDI2 in the presence of this compound indicates target engagement.

Western Blot for GDI2 Degradation

Western blotting is used to quantify changes in protein levels. Some inhibitors may induce the degradation of their target protein.

Objective: To measure the dose- and time-dependent degradation of GDI2 induced by this compound.

Methodology:

-

Cell Treatment: Cells are treated with varying concentrations of this compound for different durations.

-

Protein Extraction: Total protein is extracted from the treated cells.

-

SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific for GDI2, followed by a secondary antibody conjugated to a detectable enzyme.

-

Detection and Quantification: The protein bands are visualized, and their intensity is quantified. A loading control (e.g., GAPDH) is used for normalization. The half-maximal degradation concentration (DC50) and maximal degradation (Dmax) can be calculated.

Experimental Workflow Visualization

The discovery and characterization of novel inhibitors often involve complex workflows. The following diagram illustrates a typical activity-based protein profiling (ABPP) workflow that can be employed to identify and validate targets of a bioactive compound.

Caption: Activity-Based Protein Profiling (ABPP) workflow for target identification.

Conclusion

The development of specific and selective GDI2 inhibitors holds significant promise for therapeutic applications. A rigorous and multi-faceted experimental approach is essential to thoroughly characterize the binding properties, target engagement, and cellular effects of these compounds. The methodologies and data presented in this guide provide a framework for the comprehensive evaluation of novel GDI2 inhibitors like this compound, ensuring a solid foundation for their advancement in drug discovery pipelines. Further research into the broader kinome-wide selectivity and potential off-target effects will be critical for the clinical translation of this class of inhibitors.

References

Elucidating the Structural Basis of GDI2 Inhibition: A Technical Guide on BQZ-485

Introduction

GDP Dissociation Inhibitor 2 (GDI2) is a crucial regulator of Rab GTPases, proteins that play a central role in vesicular transport within cells.[1] By controlling the GDP-GTP exchange cycle of Rab proteins, GDI2 is implicated in a multitude of cellular processes, and its dysregulation has been linked to various diseases, including cancer.[2][3] As such, GDI2 has emerged as a promising therapeutic target. While the user's query focused on a compound termed "Gdi2-IN-1," a thorough review of the current scientific literature did not yield information on a molecule with this designation. However, recent research has led to the discovery and characterization of a potent GDI2 inhibitor, BQZ-485, and its derivatives. This technical guide will provide an in-depth overview of the structural basis of GDI2 inhibition, focusing on the mechanism of action of BQZ-485 and its analogs. We will delve into the quantitative binding data, detailed experimental protocols, and the signaling pathways affected by the inhibition of GDI2.

Quantitative Data on GDI2 Inhibitors

The following table summarizes the key quantitative data for the GDI2 inhibitor BQZ-485 and its optimized derivative, (+)-37, as well as a PROTAC degrader, 21.[4]

| Compound | Target | Assay Type | Metric | Value (μM) | Reference |

| BQZ-485 | GDI2 | Biolayer Interferometry (BLI) | KD | 46 | |

| BQZ-485 | GDI2WT-Rab1A Interaction | In vitro Rab1A retrieval assay | EC50 | 4.96 | |

| BQZ-485 | GDI2-Rab1A Interaction | NanoLuc-based PCA | IC50 | 6.85 | |

| (+)-37 | GDI2 | Biolayer Interferometry (BLI) | KD | 36 | |

| (+)-37 | GDI2-Rab1A Interaction | NanoLuc-based PCA | IC50 | 2.87 | |

| 21 (PROTAC) | GDI2 | Biolayer Interferometry (BLI) | KD | 23.9 | |

| 21 (PROTAC) | GDI2 Degradation | Western Blot | DC50 | 1.48 |

Mechanism of Action of BQZ-485

BQZ-485 is a benzo[a]quinolizidine compound identified through an activity-based protein profiling (ABPP) strategy as a potent inhibitor of GDI2. The primary mechanism of action of BQZ-485 is the disruption of the interaction between GDI2 and Rab GTPases, specifically Rab1A. This inhibition is achieved through the binding of BQZ-485 to the Rab-binding platform (RBP) of GDI2.

Molecular docking simulations, performed using AlphaFold 2.0 for the GDI2 structure, suggest that BQZ-485 interacts with the key residue Tyr245 within the RBP of GDI2. This interaction is critical, as mutation of Tyr245 to Alanine (Y245A) renders GDI2 insensitive to BQZ-485. The disruption of the GDI2-Rab1A interaction has significant downstream consequences, leading to the inhibition of vesicular transport from the endoplasmic reticulum (ER) to the Golgi apparatus. This blockade of protein trafficking induces ER stress, the unfolded protein response (UPR), and ultimately leads to a form of non-apoptotic cell death known as paraptosis, characterized by extensive cytoplasmic vacuolization.

Signaling Pathway of GDI2 Inhibition by BQZ-485

The following diagram illustrates the signaling pathway affected by BQZ-485.

References

- 1. The Novel Role of GDI2: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GDI2 GDP dissociation inhibitor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. GDI2 is a novel diagnostic and prognostic biomarker in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Gdi2-IN-1 (and Analogs) Treatment Protocol for Cell Culture

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

GDI2 (GDP Dissociation Inhibitor 2) is a crucial regulator of Rab GTPases, playing a significant role in vesicular transport and cellular homeostasis. Its dysregulation has been implicated in various cancers, making it a promising therapeutic target. This document provides detailed application notes and protocols for the in vitro use of GDI2 inhibitors, using BQZ-485 and its more potent analog, (+)-37, as primary examples. These compounds have been shown to induce paraptosis, a form of non-apoptotic cell death, by disrupting the GDI2-Rab1A interaction, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[1][2][3][4]

Data Presentation

Table 1: In Vitro Efficacy of GDI2 Inhibitors

| Compound | Cell Line | Assay | Concentration | Time Point | Result | Reference |

| BQZ-485 | PC-3 | Cell Viability | 1 µM | 48 h | Significant decrease in cell viability | |

| BQZ-485 | PC-3 | Vacuolization | 1 µM | 8 h | Extensive cellular vacuolization | |

| BQZ-485 | PC-3 | Rab1A Retrieval | 2 µM | 24 h | Inhibition of GDI2-mediated Rab1A retrieval from membranes | |

| BQZ-485 | PC-3 | GDI2-Rab1A Interaction | 2 µM | 24 h | Significant disruption of the interaction | |

| (+)-37 | AsPC-1 | Paraptosis Induction | Low concentration | - | Confirmed ER stress, lethal UPR, and vacuolization | |

| GDI2 Degrader 21 | AsPC-1 | Tumor Growth | - | - | Suppressed pancreatic cancer progression in vivo |

Table 2: Binding Affinity and Potency of GDI2 Inhibitors

| Compound | Target | Assay | KD Value | IC50/EC50 Value | Reference |

| BQZ-485 | GDI2 | Biolayer Interferometry (BLI) | 46 µM | - | |

| BQZ-485 | GDI2-Rab1A Interaction | In vitro Rab1A retrieval assay | - | EC50 = 4.96 µM | |

| (+)-37 | GDI2 | Biolayer Interferometry (BLI) | 36 µM | - | |

| (+)-37 | GDI2-Rab1A Interaction | NanoLuc-based screening | - | IC50 = 2.87 µM |

Experimental Protocols

Cell Culture and Treatment

Materials:

-

Cancer cell lines (e.g., PC-3, AsPC-1)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

GDI2 inhibitors (BQZ-485, (+)-37) dissolved in DMSO to prepare stock solutions

-

Tissue culture plates and flasks

Protocol:

-

Culture cells in a 37°C incubator with 5% CO2.

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.

-

Prepare working concentrations of the GDI2 inhibitor by diluting the stock solution in a complete growth medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentration of the inhibitor or vehicle control (DMSO).

-

Incubate the cells for the desired time points (e.g., 8, 12, 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability Assay (MTT or similar)

Protocol:

-

Seed cells in a 96-well plate and treat with various concentrations of the GDI2 inhibitor as described above.

-

At the end of the incubation period, add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Signaling Pathway Activation

Protocol:

-

Treat cells with the GDI2 inhibitor or vehicle control for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., GRP78, p-eIF2α, CHOP, GDI2, Rab1A, and a loading control like GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP) for GDI2-Rab1A Interaction

Protocol:

-

Treat cells with the GDI2 inhibitor or vehicle control for 12-24 hours.

-

Lyse the cells in a non-denaturing IP lysis buffer.

-

Pre-clear the lysates with protein A/G agarose beads.

-

Incubate the lysates with an antibody against GDI2 or Rab1A overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against both GDI2 and Rab1A.

Mandatory Visualization

References

- 1. Targeting GDP-Dissociation Inhibitor Beta (GDI2) with a Benzo[a]quinolizidine Library to Induce Paraptosis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Targeting GDP-Dissociation Inhibitor Beta (GDI2) with a Benzo[ a]quinolizidine Library to Induce Paraptosis for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Gdi2-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanine nucleotide dissociation inhibitors (GDIs) are crucial regulators of Rab GTPases, which are key players in vesicular transport within cells. GDI2, a ubiquitously expressed isoform, chaperones Rab GTPases in their inactive GDP-bound state, controlling their membrane association and cycling. Dysregulation of GDI2 has been implicated in various diseases, including cancer, making it an attractive therapeutic target. This document provides detailed application notes and protocols for the in vitro use of Gdi2-IN-1, a representative small molecule inhibitor of GDI2, exemplified by the compound BQZ-485 and its potent analog, (+)-37. These inhibitors disrupt the interaction between GDI2 and Rab GTPases, such as Rab1A, leading to the inhibition of ER-to-Golgi transport and induction of paraptotic cell death in cancer cells.

Data Presentation

The following table summarizes the in vitro effective concentrations of the GDI2 inhibitor (+)-37, a potent analog of this compound (BQZ-485).

| Compound | Assay Type | Cell Line | Parameter | Effective Concentration | Reference |

| (+)-37 | GDI2-Rab1A Interaction Assay (NanoLuc-based) | N/A (Biochemical) | IC50 | 2.87 µM | [1] |

| BQZ-485 | Co-Immunoprecipitation | GDI2-overexpressing cells | - | 2 µM | [1] |

Signaling Pathway

GDI2 inhibitors exert their effect by disrupting the canonical Rab GTPase cycle. The following diagram illustrates this cycle and the point of intervention by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the in vitro efficacy of a GDI2 inhibitor.

Experimental Protocols

GDI2-Rab1A Interaction Assay (NanoLuc-based)

This protocol is adapted from a high-throughput screening method to quantify the interaction between GDI2 and Rab1A.[1]

Materials:

-

GDI2-LgBiT and SmBiT-Rab1A fusion proteins

-

This compound (e.g., BQZ-485 or (+)-37)

-

Phosphate-buffered saline (PBS)

-

96-well plates

-

Nano-Glo® Luciferase Assay Substrate (Promega)

-

Microplate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the GDI2 inhibitor in PBS. A typical starting concentration for screening is 100 µM, followed by 2-fold serial dilutions.

-

In a 96-well plate, add 40 µL of GDI2-LgBiT (1.25 µM in PBS) to each well.

-

Add 20 µL of the diluted inhibitor to the respective wells.

-

Incubate the plate for 60 minutes at 37°C.

-

Add 40 µL of SmBiT-Rab1A (5 µM in PBS) to each well.

-

Incubate for 30 minutes at 37°C.

-

Add an equal volume of Nano-Glo® Luciferase Assay Substrate to each well.

-

Immediately measure the luminescence using a microplate reader.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., PC-3, AsPC-1)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the GDI2 inhibitor in the complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the GDI2 inhibitor at various concentrations. Include a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol is used to detect changes in the expression of proteins involved in the GDI2 signaling pathway.

Materials:

-

Treated and untreated cell lysates

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GDI2, anti-Rab1A, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells and determine the protein concentration of each sample.

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities relative to a loading control like GAPDH.

Co-Immunoprecipitation (Co-IP)

This protocol is used to verify the interaction between GDI2 and its binding partners (e.g., Rab1A) and to assess the disruptive effect of the inhibitor.[1]

Materials:

-

Cell lysates from cells overexpressing tagged GDI2 and Rab1A

-

This compound (e.g., BQZ-485 at 2 µM)

-

IP lysis buffer

-

Primary antibody against the tag (e.g., anti-Myc) or GDI2

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents

Procedure:

-

Treat cells with the GDI2 inhibitor (e.g., 2 µM BQZ-485) or DMSO for 12 hours.

-

Lyse the cells with IP lysis buffer containing protease inhibitors.

-

Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with the primary antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against GDI2 and Rab1A. A decrease in the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.

References

Gdi2-IN-1: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals